N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorophenyl group with a thiol compound under basic conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the indole derivative reacts with an amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It can be incorporated into polymers or used as a building block for advanced materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects against various diseases.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core can mimic natural substrates or inhibitors, while the chlorophenyl and sulfanyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the indole core and sulfanyl linkage.
2-Chlorophenylacetic acid: Similar to 4-chlorophenylacetic acid but with the chlorine atom in a different position.
Phenylacetic acid: Lacks the chlorine and sulfanyl groups but has a similar carboxylic acid functionality.
Uniqueness: N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide is unique due to its combination of an indole core, chlorophenyl groups, and a sulfanyl linkage. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-1-methylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2OS/c1-26-19-5-3-2-4-18(19)20(21(27)25-16-10-6-14(23)7-11-16)22(26)28-17-12-8-15(24)9-13-17/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBIPZMHKKPFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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